1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethylbenzotriazol-5-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2,9H2,1H3 |
InChI Key |
LFIVSMKTTHSIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=N1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Ethyl 1h Benzo D 1 2 3 Triazol 5 Amine Architectures
Elucidation of Reaction Pathways for Synthetic Transformations
The synthesis of 1-Ethyl-1H-benzo[d] nih.govacs.orgnih.govtriazol-5-amine typically involves a multi-step sequence, with the core benzotriazole (B28993) ring system being formed first, followed by the introduction of the ethyl group.
A primary pathway to the 5-aminobenzotriazole precursor involves the cyclization of a substituted o-phenylenediamine. For instance, the process can start from 4-nitro-1,2-phenylenediamine. The diazotization of one of the amino groups with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to a diazonium salt intermediate. This is followed by an intramolecular cyclization, where the remaining amino group attacks the diazonium group, leading to the formation of the triazole ring. Subsequent reduction of the nitro group at the 5-position yields 5-aminobenzotriazole.
The final step is the N-alkylation of 5-aminobenzotriazole to introduce the ethyl group. This reaction is a critical step where regioselectivity becomes a key consideration, as alkylation can occur at the N1, N2, or N3 positions of the triazole ring. The reaction of 5-aminobenzotriazole with an ethylating agent, such as ethyl iodide or ethyl sulfate, in the presence of a base, typically leads to a mixture of N1 and N2 isomers. The formation of the N1 isomer, 1-Ethyl-1H-benzo[d] nih.govacs.orgnih.govtriazol-5-amine, is often favored under thermodynamic control.
A plausible reaction pathway for the synthesis is outlined below:
Diazotization: 4-nitro-1,2-phenylenediamine reacts with nitrous acid to form a diazonium salt.
Cyclization: Intramolecular attack of the second amino group on the diazonium moiety forms 5-nitro-1H-benzo[d] nih.govacs.orgnih.govtriazole.
Reduction: The nitro group is reduced to an amino group, yielding 1H-benzo[d] nih.govacs.orgnih.govtriazol-5-amine.
N-Ethylation: Reaction with an ethylating agent introduces the ethyl group, with a preference for the N1 position under specific conditions.
Kinetic and Thermodynamic Profiling of Key Steps
The regioselectivity of the N-alkylation of substituted benzotriazoles is a well-documented phenomenon governed by a delicate interplay of kinetic and thermodynamic factors.
Kinetic vs. Thermodynamic Control in N-Alkylation:
In the N-alkylation of 5-aminobenzotriazole, the N1 and N2 positions of the triazole ring are the primary sites of reaction. The N1-substituted product is generally considered the thermodynamically more stable isomer due to the preservation of the benzenoid aromaticity. In contrast, the N2-substituted isomer disrupts this aromaticity, resulting in a quinoidal structure of the benzene (B151609) ring, which is typically higher in energy.
Under kinetic control , which is favored by lower temperatures and shorter reaction times, the product that is formed faster will predominate. The transition state leading to the kinetically favored product has a lower activation energy. In some cases, N2-alkylation can be the kinetic product due to factors such as the accessibility of the N2 nitrogen.
Under thermodynamic control , favored by higher temperatures and longer reaction times, the reaction is reversible, allowing for equilibration between the N1 and N2 isomers. In this scenario, the more stable N1-substituted product will be the major product. The reaction conditions, including the choice of solvent and base, can significantly influence whether the reaction proceeds under kinetic or thermodynamic control. For instance, the use of a non-polar solvent might favor the kinetic product, while a polar, protic solvent could facilitate the equilibrium required for thermodynamic control.
| Condition | Favored Product | Rationale |
| Low Temperature | Kinetic Product (often N2) | The reaction is essentially irreversible, and the product that forms faster via the lower energy transition state predominates. |
| High Temperature | Thermodynamic Product (N1) | The reaction becomes reversible, allowing for equilibration to the more stable isomer. |
| Short Reaction Time | Kinetic Product | Insufficient time for equilibrium to be established. |
| Long Reaction Time | Thermodynamic Product | Allows for the system to reach equilibrium. |
Role of Catalysis in Influencing Reaction Mechanisms
Catalysis plays a pivotal role in directing the regioselectivity of N-alkylation of benzotriazoles, offering pathways to overcome the inherent preference for either the kinetic or thermodynamic product.
Recent research has demonstrated the efficacy of various metal-based catalysts in achieving high regioselectivity in N-alkylation reactions. For example, rhodium and iridium-based catalysts have been shown to selectively promote N2-alkylation of benzotriazoles with diazo compounds. nih.gov DFT calculations in these studies suggest that the reaction may proceed through a formal 1,3-H shift rather than a classical carbene insertion mechanism. nih.gov
Conversely, iron(III)-porphyrin complexes have been developed as catalysts that accelerate the N1-alkylation of benzotriazoles. acs.org The introduction of specific functional groups on the porphyrin ligand can effectively regulate the reactivity and selectivity of the N-substitution. acs.org These catalytic systems are thought to operate by coordinating to the benzotriazole and the alkylating agent, thereby lowering the activation energy for the desired pathway and sterically hindering the alternative pathway. The catalyst can influence the electronic properties of the benzotriazole ring and the nature of the transition state, thus directing the alkylation to a specific nitrogen atom.
Furthermore, Lewis acids such as B(C₆F₅)₃ have been employed as metal-free catalysts for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing the N1-alkylated products in good to excellent yields. rsc.org
The choice of catalyst can therefore be a powerful tool to steer the reaction towards the desired 1-Ethyl-1H-benzo[d] nih.govacs.orgnih.govtriazol-5-amine isomer, potentially allowing the reaction to be performed under milder conditions and with higher efficiency than uncatalyzed methods.
| Catalyst Type | Predominant Isomer | Plausible Mechanistic Influence |
| Rhodium/Iridium Complexes | N2 | Facilitates a non-classical pathway, possibly involving a 1,3-H shift. nih.gov |
| Iron(III)-Porphyrins | N1 | Coordination to the catalyst directs the alkylating agent to the N1 position. acs.org |
| B(C₆F₅)₃ | N1 | Lewis acid activation of the reactants favors the thermodynamically more stable product. rsc.org |
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states in the synthesis of 1-Ethyl-1H-benzo[d] nih.govacs.orgnih.govtriazol-5-amine are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies on related systems provides valuable insights.
Diazonium Salt Intermediate: In the formation of the benzotriazole ring from 4-nitro-1,2-phenylenediamine, the initial formation of a diazonium salt is a key step. Diazonium ions can be detected by techniques such as UV-Vis spectroscopy, although their instability makes isolation difficult. The intramolecular cyclization that follows is typically rapid.
N-Alkylation Intermediates and Transition States: Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in modeling the transition states of N-alkylation reactions of benzotriazoles. These studies can help to rationalize the observed regioselectivity by comparing the energies of the transition states leading to the N1 and N2 products.
For the N-alkylation of 5-aminobenzotriazole, the transition state for N1-ethylation would involve the approach of the ethylating agent to the N1 nitrogen, with the negative charge of the benzotriazolide anion being delocalized over the triazole ring and the amino group. The geometry of the transition state, including bond lengths and angles, can be calculated to understand the steric and electronic factors at play. The presence of the amino group at the 5-position is expected to influence the electron density of the benzotriazole ring and thus affect the relative energies of the N1 and N2 transition states.
While direct spectroscopic evidence for these transition states is scarce, the products of the reaction provide indirect evidence for their nature. The isolation of both N1 and N2 isomers from the reaction mixture confirms the existence of two competing reaction pathways, each with its own transition state.
Derivatization and Functionalization Strategies for 1 Ethyl 1h Benzo D 1 2 3 Triazol 5 Amine
Chemical Transformations at the C5-Amino Group
The primary amino group at the C5 position is a key handle for derivatization, offering a nucleophilic site for the introduction of a diverse range of substituents and for the construction of new ring systems.
N-Alkylation, N-Acylation, and N-Arylation of the Amino Moiety
The nucleophilic character of the C5-amino group allows for straightforward substitution reactions to form carbon-nitrogen and nitrogen-acyl bonds.
N-Alkylation: The introduction of alkyl groups onto the C5-amino function can be achieved through standard nucleophilic substitution reactions. While direct alkylation of the exocyclic amino group of 1-Ethyl-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine is feasible, related studies on similar heterocyclic systems, such as 1-aminobenzotriazole (B112013) and its derivatives, demonstrate the potency of this approach. nih.govnih.gov For instance, the N-alkylation of aminotetrazoles has been performed using alkyl halides in the presence of a base like potassium carbonate. mdpi.com A similar strategy can be applied to 1-Ethyl-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine, where the amine attacks an alkyl halide to furnish the corresponding secondary or tertiary amine. N-aralkylated derivatives, such as N-benzyl-1-aminobenzotriazole, have been synthesized and studied for their biological activity, highlighting the importance of this class of compounds. nih.gov
N-Acylation: The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis. N-acylbenzotriazoles are well-established as stable and effective acylating agents for a variety of nucleophiles, including amines. nih.govorganic-chemistry.org A general and environmentally friendly method involves the activation of carboxylic acids using 1H-benzotriazole, followed by reaction with an amine in water. mdpi.com This methodology is directly applicable to 1-Ethyl-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine. The reaction proceeds by first forming an N-acylbenzotriazole intermediate from a desired carboxylic acid, which then readily transfers the acyl group to the C5-amino moiety to yield the stable amide product. nih.gov This approach avoids harsh conditions and toxic reagents. organic-chemistry.org
N-Arylation: The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to 5-amino-1,2,3-triazole systems. An efficient protocol for the N-arylation of 5-amino-1,2,3-triazoles involves their cross-coupling with various (hetero)aryl halides. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex bearing a specialized N-heterocyclic carbene ligand, such as [(THP-Dipp)Pd(cinn)Cl], in the presence of a base like sodium tert-butoxide. This method demonstrates broad applicability, working with both aryl bromides and chlorides to produce the desired N-aryl-5-aminobenzotriazole derivatives in high yields. mdpi.com
Table 1: Buchwald-Hartwig Cross-Coupling of 5-Amino-1,2,3-triazoles with Aryl Halides Data synthesized from related studies on 5-amino-1,2,3-triazole systems. mdpi.com
| Entry | Amine Substrate | Aryl Halide | Catalyst (mol %) | Base (equiv.) | Solvent | Temp (°C) | Product Yield |
| 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3) | 1,4-Dioxane | 120 | 97% |
| 2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 3-Chloropyridine | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3) | 1,4-Dioxane | 120 | 97% |
| 3 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4,6-Dichloropyrimidine | (THP-Dipp)Pd(cinn)Cl (4) | t-BuONa (6) | 1,4-Dioxane | 120 | 88% |
Condensation Reactions Leading to Imines and Schiff Bases
The primary amine at C5 can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The mechanism begins with the formation of a hemiaminal intermediate, which then eliminates a molecule of water to produce the C=N double bond characteristic of an imine. youtube.com The reaction of 1-Ethyl-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine with a generic aldehyde or ketone would proceed under mild, often acid-catalyzed, conditions. The formation of water as a byproduct means the equilibrium can be shifted towards the product by removing water from the reaction mixture. These imine derivatives serve as valuable intermediates for further synthetic transformations.
Cyclocondensation Pathways for Annulated Systems
The C5-amino group, often in conjunction with an adjacent C-H or a pre-functionalized C6 position, is instrumental in constructing annulated, polycyclic heterocyclic systems. These reactions build new rings onto the benzotriazole (B28993) framework, leading to compounds with extended π-systems and diverse pharmacological potential.
A prominent example is the synthesis of triazoloquinolines. Previous attempts to synthesize linear triazolo[4,5-g]quinolines from 5-aminobenzotriazoles via Skraup or Combes reactions often resulted in the formation of angular triazolo[4,5-f]quinolines. clockss.org A successful strategy to achieve the linear scaffold involves starting with a 6,7-diaminoquinoline, which can be prepared from a 6-nitro-7-chloroquinoline precursor. The diamine can then be cyclized with sodium nitrite (B80452) in acidic solution to form the triazole ring, yielding the triazolo[4,5-g]quinoline core. clockss.org
A more direct approach involves the condensation of 5,6-diaminobenzotriazole (which could be derived from 1-Ethyl-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine via nitration and subsequent reduction) with dicarbonyl compounds. For instance, reaction with ethyl acetoacetate (B1235776) or diethyl malonate can lead to the formation of fused pyrimidinone or quinolinone rings. Such strategies have been employed to create novel analogues of oxolinic acid by preparing 6-ethyl-1(2)(3)H-triazolo[4,5-f]quinolin-9-one-8-carboxylic acids. nih.gov Similarly, multicomponent reactions involving compounds like 6-aminouracil (B15529) and various aldehydes provide access to complex fused systems such as pyrimido[4,5-b]quinolines. acs.org These cyclocondensation pathways significantly expand the structural diversity accessible from the 5-aminobenzotriazole scaffold.
Functionalization of the Benzenoid Ring System
While reactions at the amino group are common, the benzenoid portion of the molecule also offers sites for functionalization through either direct C-H activation or classical electrophilic and nucleophilic substitution reactions.
Regioselective C–H Functionalization Approaches
Direct C–H functionalization has become a powerful tool for atom-economical synthesis, avoiding the need for pre-functionalized substrates. For benzotriazole systems, transition metal-catalyzed C–H activation, particularly direct arylation, is a viable strategy. acs.org Palladium-catalyzed methods have been developed for the direct arylation of benzotriazoles with aryl iodides under mild conditions. acs.org While the regioselectivity of such reactions can be complex due to multiple potential C-H sites, the electronic influence of the existing ethyl, amino, and triazole groups on 1-Ethyl-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine would be expected to direct incoming groups. High-valent cobalt and rhodium catalysts are also increasingly used for C-H functionalization, often employing directing groups to achieve high regioselectivity. rsc.orgrsc.org For the target molecule, the amino group or the N3 nitrogen of the triazole ring could potentially act as a directing group to facilitate C-H activation at the adjacent C4 or C6 positions.
Electrophilic and Nucleophilic Substitution Patterns
Classical aromatic substitution reactions provide a reliable pathway to functionalize the benzene (B151609) ring.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzenoid ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. A potential strategy would involve a two-step process: first, an electrophilic substitution (e.g., nitration or halogenation) introduces an activating group and a leaving group onto the ring. For example, nitration followed by halogenation could yield a halo-nitro-aminobenzotriazole derivative. The introduced halogen atom could then be displaced by a variety of nucleophiles in an SNAr reaction, providing a route to further diversified structures.
Diversification at the N1-Ethyl Moiety
The ethyl group at the N1 position of the benzotriazole ring, while seemingly simple, offers opportunities for structural diversification. Modifications at this site can influence the molecule's steric and electronic properties, which is crucial for tuning its biological activity and physical characteristics.
Side Chain Elongation and Incorporation of Additional Functional Groups
The direct elongation or functionalization of the existing N1-ethyl group presents a synthetic challenge. A more common and versatile approach involves the synthesis of N1-substituted benzotriazoles using alkylating agents that already contain the desired elongated chain or functional group. The reaction of benzotriazole with various alkyl halides in the presence of a base is a known method for producing a mixture of N1- and N2-alkylated products. tsijournals.com
To achieve specific N1-alkylation and introduce functionality, a strategic synthesis would start with the appropriate benzotriazole core and a functionalized ethylating agent. For instance, using 1-bromo-2-chloroethane (B52838) would yield an N1-(2-chloroethyl)benzotriazole, where the terminal chloride can be subsequently displaced by various nucleophiles (e.g., amines, azides, thiols) to introduce a wide array of functional groups. Similarly, starting with 2-(N1-benzotriazolyl)ethanol allows for oxidation to the corresponding aldehyde or carboxylic acid, or conversion of the hydroxyl group to a leaving group for further substitution reactions. The synthesis of molecules like [2-(Benzotriazol-1-yl)ethyl][2-(benzotriazol-2-yl)ethyl]amine demonstrates the feasibility of incorporating complex amine functionalities onto the N1-ethyl side chain. researchgate.net
Stereoselective Modifications of the Ethyl Chain
Achieving stereocontrol in modifications of the N1-ethyl chain is a sophisticated synthetic goal, often approached by creating a new stereocenter on the chain. One effective method for introducing stereoselectivity is through the Horner-Wadsworth-Emmons olefination. This reaction, when applied to a diethyl-(1-benzotriazolmethyl)phosphonate, allows for the stereoselective synthesis of (E)-1-(1-Alkenyl)benzotriazoles. tandfonline.com This strategy effectively transforms the N1-substituent into a longer, stereodefined alkenyl chain, which can then undergo further stereospecific reactions such as dihydroxylation or epoxidation.
Furthermore, the benzotriazole moiety itself can act as a promoter in stereoselective reactions. For example, benzotriazole has been used to promote the condensation of aliphatic aldehydes and aromatic amines to produce polysubstituted tetrahydroquinolines in a stereoselective manner. nih.gov This highlights the potential of the benzotriazole group to influence the stereochemical outcome of reactions involving its side chains, suggesting that chiral auxiliaries could be incorporated onto the N1-ethyl group to direct stereoselective transformations.
Construction of Fused Heterocyclic Systems Utilizing 1-Ethyl-1H-benzo[d]tandfonline.comresearchgate.netacs.orgtriazol-5-amine
The 5-amino group of 1-ethyl-1H-benzo[d] tandfonline.comresearchgate.netacs.orgtriazol-5-amine is a key functional handle for annulation reactions, enabling the construction of complex, fused heterocyclic systems. These polycyclic frameworks are of significant interest in medicinal chemistry.
Annulation to Form Triazolo[4,5-b]pyridines, Pyridazines, and Pyrimidines
The condensation of 4(5)-amino-1,2,3-triazoles is a powerful method for synthesizing a variety of triazolo-annulated heterocycles. semanticscholar.org By reacting the 5-amino group of the title compound with appropriate bifunctional reagents, a second heterocyclic ring can be fused to the benzotriazole core.
Triazolo[4,5-b]pyridines: These fused systems can be readily prepared through the reaction of 5-aminobenzotriazoles with compounds containing active methylene (B1212753) groups. semanticscholar.orgresearchgate.net For example, cyanoacetylation of the amine followed by cyclization is a common route. researchgate.net Another approach involves reacting the aminotriazole with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst to yield the corresponding fused pyridine (B92270) derivatives. researchgate.net These derivatives are of interest for their potential applications as vasodilators, anti-inflammatory, and analgesic agents. researchgate.netnih.gov
Triazolo[4,5-d]pyridazines: The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines typically involves the reaction of 1,2,3-triazole precursors bearing dicarbonyl functionalities with hydrazine (B178648) hydrate. nih.gov To apply this to 1-ethyl-1H-benzo[d] tandfonline.comresearchgate.netacs.orgtriazol-5-amine, the starting material would first need to be converted into a suitable precursor, such as a 4,5-dicarbonyl-1,2,3-triazole, before condensation with hydrazine. A "cyclotransformation" reaction, where a fused nitropyridinone is treated with excess hydrazine hydrate, also provides a novel route to the triazolo[4,5-d]pyridazin-4-one core. nih.gov
Triazolo[4,5-d]pyrimidines: The general synthesis for triazolo[4,5-d]pyrimidine systems involves the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids or their derivatives. semanticscholar.org Therefore, the synthesis would require an initial carboxylation of the benzene ring of 1-ethyl-1H-benzo[d] tandfonline.comresearchgate.netacs.orgtriazol-5-amine at the C4 position before cyclization with a suitable one-carbon component. The synthesis of related tandfonline.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidines from 2-aminopyridines or N-aryl amidines provides further examples of N-N and N-C bond-forming strategies that can be adapted for building these fused systems. organic-chemistry.orgelectronicsandbooks.com
| Fused System | General Precursor | Typical Reagents | Reference |
|---|---|---|---|
| Triazolo[4,5-b]pyridine | 5-Amino-1,2,3-triazole | Active methylene compounds (e.g., ethyl cyanoacetate, malononitrile), p-nitrophenylacetic acid/acetic anhydride (B1165640) | semanticscholar.orgresearchgate.net |
| Triazolo[4,5-d]pyridazine | 1,2,3-Triazole-4,5-dicarbonyl | Hydrazine hydrate | nih.gov |
| Triazolo[4,5-d]pyrimidine | 5-Amino-1,2,3-triazole-4-carboxylic acid | Formamide, orthoesters, or other one-carbon synthons | semanticscholar.orgnih.gov |
Synthesis of Other Polycyclic Triazole-Fused Frameworks
Beyond the common six-membered heterocycles, 1-ethyl-1H-benzo[d] tandfonline.comresearchgate.netacs.orgtriazol-5-amine can serve as a building block for a wider variety of complex polycyclic systems, often through multicomponent reactions (MCRs) followed by intramolecular cyclizations. mdpi.com
A notable example is the synthesis of the novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. acs.orgnih.gov This is achieved through a three-step process starting with an unusual Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to form a 2,3-diamino-furo[2,3-c]pyridine intermediate, which then undergoes nitrosonium-mediated diazotization to close the triazole ring. acs.orgnih.govsemanticscholar.orgacs.org
Another powerful strategy involves sequential MCR-intramolecular azide-alkyne cycloaddition (IAAC) reactions. mdpi.com For instance, Ugi reactions involving components like ortho-azidobenzaldehydes or 2-azidobenzenamines can generate complex intermediates that, upon heating, undergo intramolecular cycloaddition to form fused systems such as 1,2,3-triazolo[1,5-a]quinoxalin-4(5H)-ones and triazole-fused 1,4-benzodiazepines. mdpi.com Photochemical cycloadditions of benzotriazoles with alkynes also offer a route to creating fused indole (B1671886) derivatives. mdpi.com
| Polycyclic Framework | Key Synthetic Strategy | Reactants/Intermediates | Reference |
|---|---|---|---|
| Triazolo[4′,5′:4,5]furo[2,3-c]pyridine | Groebke–Blackburn–Bienaymé MCR followed by diazotization | Heterocyclic amines, pyridoxal, isocyanide | acs.orgnih.gov |
| 1,2,3-Triazolo[1,5-a]quinoxalin-4(5H)-one | Ugi MCR followed by intramolecular azide-alkyne cycloaddition | 2-Azidobenzenamines, aldehydes, propiolic acids, isocyanides | mdpi.com |
| Triazolo-fused 1,4-Benzodiazepine | Reductive amination followed by intramolecular azide-alkyne cycloaddition | o-Azidobenzaldehyde, propargyl amine | mdpi.com |
| Fused Indole Derivatives | Photochemical [3+2] cycloaddition | Benzotriazole, functionalized alkynes | mdpi.com |
Post-Synthetic Modification and Chemical Transformations for Library Generation
Post-synthetic modification (PSM) is a powerful strategy for rapidly generating a library of analogs from a common scaffold, which is invaluable for structure-activity relationship (SAR) studies. The benzotriazole core and the newly formed fused rings can be designed to contain functional groups that are amenable to further chemical transformations.
For instance, a fused triazolopyridine synthesized with a halogen substituent can undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, heteroaryl, amine, or alkyne moieties. Similarly, a hydroxyl or amino group can be acylated, alkylated, or sulfonylated to produce a wide range of derivatives.
The concept of PSM is well-developed in materials science, where ligands in frameworks like zeolitic imidazolate frameworks (ZIFs) are exchanged post-synthesis. rsc.org This principle can be applied to small-molecule synthesis. A library can be generated by first synthesizing a series of fused heterocycles from 1-ethyl-1H-benzo[d] tandfonline.comresearchgate.netacs.orgtriazol-5-amine and then subjecting this collection of core structures to a battery of reliable chemical reactions. This parallel synthesis approach allows for the efficient exploration of the chemical space around the parent molecule. The use of photoacid generators to achieve site-specific cleavage and modification in polymers also provides a conceptual basis for developing spatially controlled or light-activated modification strategies for creating compound libraries on surfaces or in arrays. nih.gov
Computational and Theoretical Studies on 1 Ethyl 1h Benzo D 1 2 3 Triazol 5 Amine and Analogous Structures
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. mdpi.com Calculations using functionals like B3LYP with various basis sets, such as 6-31G* or 6-311++G(d,p), are frequently employed to model the properties of benzotriazole (B28993) derivatives with a high degree of accuracy. researchgate.netresearchgate.netresearchgate.netresearchgate.net These studies help in understanding the fundamental electronic nature and predicting the chemical behavior of these compounds. researchgate.net
Theoretical geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For benzotriazole derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net
For instance, in a related compound, 3-(1H-benzo[d] nih.govresearchgate.netcsu.edu.autriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate, the crystal structure was determined to be a monoclinic system. vulcanchem.com The dihedral angle between the benzotriazole ring and the ethyl-substituted benzene (B151609) ring in this analog is a notable 10.18°, indicating a significant degree of planarity which can facilitate π-π stacking interactions. vulcanchem.com For 1-Ethyl-1H-benzo[d] nih.govresearchgate.netcsu.edu.autriazol-5-amine, the core structure comprises a benzene ring fused to a triazole moiety. vulcanchem.com The ethyl group at the N1 position and the amine group at the C5 position introduce specific steric and electronic characteristics. vulcanchem.com DFT calculations on similar structures confirm that optimized geometries can accurately reproduce experimentally determined crystal structures. tandfonline.com
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining a molecule's stability and reactivity. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity.
In studies of benzotriazole derivatives, the HOMO and LUMO are often localized on the benzothiazole (B30560) ring system. mdpi.com For a novel synthesized benzotriazole derivative, TAJ1, DFT calculations revealed a HOMO energy of -0.224 eV, a LUMO energy of -0.065 eV, and a resulting HOMO-LUMO gap of 0.159 eV, which indicates its chemical reactivity. researchgate.net In another study on 2,4-diphenylthiazole, the HOMO-LUMO gap was found to be lower, suggesting significant biological activity. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies for Analogous Structures
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Benzotriazole Derivative (TAJ1) | -0.224 | -0.065 | 0.159 | researchgate.net |
| 1,2,3-Triazole Derivative (5e) | 4.98 | mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (red/purple), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue/salmon), which are electron-deficient and attract nucleophiles. researchgate.netchemrxiv.org
For benzotriazole and its derivatives, MEP surfaces typically show negative potential localized around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them nucleophilic centers. researchgate.net In a study on a quinoline-benzotriazole derivative, MEP surfaces highlighted nucleophilic sites on the nitrogen atoms of the triazole ring. researchgate.net Conversely, the hydrogen atoms of the aromatic ring often exhibit positive potential, marking them as electrophilic sites. researchgate.net The amine group in 1-Ethyl-1H-benzo[d] nih.govresearchgate.netcsu.edu.autriazol-5-amine would also contribute a region of negative potential, enhancing the molecule's nucleophilic character.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.arresearchgate.net It elucidates hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.govresearchgate.net These interactions involve the transfer of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. nih.gov
In the context of benzotriazole derivatives, NBO analysis can reveal the delocalization of lone pair electrons from the nitrogen atoms of the triazole ring and the substituent amine group into the antibonding orbitals of the aromatic system. researchgate.net This charge transfer stabilizes the molecule. For example, NBO analysis of a dimer confirmed the presence of strong, stable intermolecular hydrogen bonds, which are a type of donor-acceptor interaction. nih.gov The study of these intramolecular charge transfers is crucial for understanding the electronic structure and stability of the molecule. researchgate.netniscpr.res.in
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations, such as electrophilicity, nucleophilicity, and chemical hardness, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.
Chemical hardness (η) and its inverse, softness (S), are derived from the HOMO-LUMO energy gap. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft, more reactive molecule. researchgate.net
The electrophilicity index (ω), calculated from the electronic chemical potential (μ) and chemical hardness (η), quantifies the ability of a molecule to accept electrons. researchgate.net Studies on benzotriazole derivatives have shown a linear correlation between theoretically calculated electrophilicity indices and experimentally determined reactivity parameters. researchgate.net For example, Parr's electrophilicity indices (ω) calculated for a series of benzotriazole 1-oxides showed a strong correlation with experimental electrophilicity parameters (E), confirming the predictive power of these theoretical descriptors. researchgate.net A study on a thiazole (B1198619) derivative highlighted that a lower softness value and a high electrophilicity index were descriptive of its biological activity. researchgate.net These analyses allow for the prediction and rationalization of the reactivity of compounds like 1-Ethyl-1H-benzo[d] nih.govresearchgate.netcsu.edu.autriazol-5-amine.
Computational Prediction of Regioselectivity in Reactions
Computational methods are instrumental in predicting the regioselectivity of chemical reactions involving substituted benzotriazoles. For a molecule such as 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine, several reaction types, including electrophilic aromatic substitution on the benzene ring, are of interest. The outcome of these reactions is governed by the electronic distribution within the molecule.
DFT calculations can map the molecular electrostatic potential (MEP) to identify regions of high electron density, which are susceptible to electrophilic attack, and regions of low electron density, which are prone to nucleophilic attack. Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can quantify the reactivity of specific atomic sites. These calculations help predict whether an incoming electrophile will preferentially substitute at the C4 or C6 position, ortho and para to the activating amino group, or at the C7 position, which is influenced by both the amino and triazole moieties.
In the context of cycloaddition reactions, which are fundamental to the synthesis of many triazole-based compounds, computational modeling can predict the regioselectivity of, for example, 1,3-dipolar cycloadditions. nih.gov By calculating the activation energies for the different possible pathways leading to various regioisomers, researchers can determine the most likely product under kinetic control. nih.gov This is particularly relevant when designing syntheses for complex heterocyclic systems. nih.govmdpi.com
Conformational Analysis and Tautomeric Studies
The three-dimensional structure and potential tautomeric forms of 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine are crucial determinants of its chemical and biological properties. Computational conformational analysis is employed to identify the most stable arrangements of the molecule's flexible parts, namely the ethyl group attached to the triazole ring and the amino group on the benzene ring.
By performing a systematic scan of the potential energy surface through rotation of the relevant dihedral angles (e.g., C-N-C-C of the ethyl group), quantum chemical calculations can locate all energy minima corresponding to stable conformers. kaust.edu.sa The relative energies of these conformers can be calculated with high accuracy using methods like DFT (e.g., B3LYP, M06-2X) and post-Hartree-Fock methods (e.g., MP2), often including solvent effects through models like the Polarizable Continuum Model (PCM). kaust.edu.sanih.gov
For the parent 1H-benzo[d] mdpi.comufv.brtriazole, tautomerism between the 1H, 2H, and 3H forms is a key consideration. In 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine, the ethyl group at the N1 position precludes the common 1H/2H tautomerism observed in unsubstituted 1,2,3-triazoles. nsf.gov However, amino-imino tautomerism involving the C5-amine group is theoretically possible:
Computational studies can predict the relative stability of these two tautomers. By optimizing the geometry of each form and calculating their Gibbs free energies, it is possible to determine the equilibrium population. For most aromatic amines, the amino form is significantly more stable than the imino form. DFT calculations on analogous systems have shown the C-H tautomer to be the most energetically favored. nih.gov
Spectroscopic Parameter Prediction through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals to specific molecular motions or electronic transitions, and understand how structure influences spectroscopic properties. researchgate.netdntb.gov.ua
Theoretical calculations, primarily using DFT with basis sets like 6-311++G(d,p), can predict the vibrational frequencies of a molecule in its ground state. dntb.gov.uamdpi.com These calculations produce a set of harmonic frequencies corresponding to the normal modes of vibration. Due to the approximations inherent in the models and the neglect of anharmonicity, these calculated frequencies are often systematically higher than experimental values. To improve accuracy, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). researchgate.net
The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which describe the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a given normal mode. dntb.gov.ua This allows for a definitive assignment of the absorption bands in an experimental IR spectrum. mdpi.comresearchgate.net For 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine, key vibrations include N-H stretching of the amine, aromatic and aliphatic C-H stretching, and various ring stretching and bending modes. researchgate.net
Table 1: Predicted IR Vibrational Frequencies for 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine Calculated using DFT (B3LYP) and scaled. Data is representative and based on analogous structures.
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450-3350 | Medium | Amine N-H Asymmetric & Symmetric Stretching |
| 3100-3000 | Weak | Aromatic C-H Stretching |
| 2980-2850 | Medium | Aliphatic C-H (Ethyl) Asymmetric & Symmetric Stretching |
| 1620-1580 | Strong | Amine N-H Scissoring / Aromatic C=C Stretching |
| 1520-1450 | Strong | Aromatic C=C Ring Stretching |
| 1400-1350 | Medium | Triazole Ring N=N Stretching |
| 1350-1250 | Strong | Aromatic C-N Stretching |
| 850-800 | Strong | C-H Out-of-Plane Bending (Aromatic) |
Theoretical calculations are highly effective in predicting the 1H and 13C NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., GIAO-B3LYP), is the most common approach. niscpr.res.in The method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ufv.brscielo.br
These calculations can resolve structural ambiguities and assist in the assignment of complex spectra. scielo.br For 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine, calculations can predict the chemical shifts for the ethyl protons, the distinct aromatic protons on the benzene ring, and all carbon atoms, providing a theoretical spectrum that can be directly compared with experimental data. nih.gov
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine Calculated relative to TMS using the GIAO-DFT method. Data is representative and based on analogous structures.
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| Ethyl -CH₂- | ~4.4 - 4.8 | ~45 - 50 |
| Ethyl -CH₃ | ~1.4 - 1.6 | ~14 - 16 |
| Amine -NH₂ | ~4.0 - 5.5 (broad) | - |
| Aromatic C4-H | ~7.0 - 7.3 | ~110 - 115 |
| Aromatic C6-H | ~6.8 - 7.1 | ~115 - 120 |
| Aromatic C7-H | ~7.4 - 7.7 | ~108 - 112 |
| Aromatic C4 | - | ~110 - 115 |
| Aromatic C5 | - | ~140 - 145 |
| Aromatic C6 | - | ~115 - 120 |
| Aromatic C7 | - | ~108 - 112 |
| Aromatic C3a | - | ~145 - 150 |
| Aromatic C7a | - | ~130 - 135 |
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comrespectprogram.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netrsc.org
Analysis of the molecular orbitals (MOs) involved in each electronic transition provides insight into its nature. For aromatic systems like 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine, the primary transitions are typically π → π* transitions within the conjugated system and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The calculations can identify which MOs, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are the main contributors to a specific excitation. researchgate.net This information is crucial for understanding the photophysical properties of the molecule.
Table 3: Predicted UV-Vis Absorption Data for 1-Ethyl-1H-benzo[d] mdpi.comufv.brtriazol-5-amine Calculated using TD-DFT (e.g., B3LYP/6-311+G(d,p)) in a solvent model. Data is representative.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| ~330 | 0.25 | HOMO → LUMO | π → π |
| ~285 | 0.18 | HOMO-1 → LUMO | π → π |
| ~250 | 0.40 | HOMO → LUMO+1 | π → π |
| ~360 | 0.01 | HOMO → LUMO+2 | n → π |
Advanced Spectroscopic Analysis in Research on 1 Ethyl 1h Benzo D 1 2 3 Triazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 1-Ethyl-1H-benzo[d]triazol-5-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and substitution pattern of the molecule.
Based on the analysis of related benzotriazole (B28993) structures, a hypothetical ¹H and ¹³C NMR data set for 1-Ethyl-1H-benzo[d]triazol-5-amine is presented below.
Hypothetical ¹H NMR Spectral Data of 1-Ethyl-1H-benzo[d]triazol-5-amine (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.8 - 7.6 | d | 1H | Aromatic H |
| 7.4 - 7.2 | d | 1H | Aromatic H |
| 7.0 - 6.8 | dd | 1H | Aromatic H |
| 4.6 - 4.4 | q | 2H | N-CH₂ |
| 3.8 - 3.6 | br s | 2H | NH₂ |
Hypothetical ¹³C NMR Spectral Data of 1-Ethyl-1H-benzo[d]triazol-5-amine (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 145 - 140 | Aromatic C-N |
| 135 - 130 | Aromatic C-N |
| 130 - 125 | Aromatic C |
| 120 - 115 | Aromatic C-H |
| 115 - 110 | Aromatic C-H |
| 110 - 105 | Aromatic C-H |
| 45 - 40 | N-CH₂ |
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To move beyond simple signal assignments, a suite of advanced 2D NMR techniques is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton coupling networks. For 1-Ethyl-1H-benzo[d]triazol-5-amine, COSY would reveal the coupling between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group, as well as the couplings between adjacent protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the ethyl group carbons and the aromatic C-H carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this case, it could be used to confirm the N1-alkylation by observing a cross-peak between the N-CH₂ protons and the proton at position 7 of the benzotriazole ring.
Dynamic NMR Studies for Conformational Mobility and Exchange Processes
Dynamic NMR studies can provide valuable information about conformational changes in molecules. For N-alkylated benzotriazoles, variable temperature NMR experiments can be used to study the rotational barrier of the N-ethyl group. At lower temperatures, the rotation around the N-CH₂ bond might become slow enough on the NMR timescale to observe distinct signals for the diastereotopic methylene protons.
Furthermore, studies on the parent benzotriazole have shown that it can undergo tautomerism. While N-alkylation to form 1-Ethyl-1H-benzo[d]triazol-5-amine prevents this specific tautomerism, dynamic NMR could still be used to investigate any potential intermolecular exchange processes, such as proton exchange of the amine group.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Analysis of Characteristic Functional Group Vibrations for Structural Confirmation
The IR spectrum of 1-Ethyl-1H-benzo[d]triazol-5-amine would be expected to show characteristic absorption bands for its key functional groups, confirming the presence of the amine, the ethyl group, and the benzotriazole core.
Hypothetical IR Absorption Bands for 1-Ethyl-1H-benzo[d]triazol-5-amine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic Ring |
| 2980 - 2850 | C-H stretching | Ethyl Group (CH₂, CH₃) |
| 1650 - 1600 | N-H bending (scissoring) | Primary Amine (NH₂) |
| 1600 - 1450 | C=C stretching | Aromatic Ring |
| 1400 - 1250 | N=N stretching | Triazole Ring |
Application in In Situ Reaction Monitoring
In situ IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. The synthesis of 1-Ethyl-1H-benzo[d]triazol-5-amine likely involves multiple steps, such as the reduction of a nitro group and the formation of the triazole ring. In situ IR could be used to:
Track the disappearance of the characteristic stretching frequencies of a nitro group (around 1550 and 1350 cm⁻¹) during its reduction to an amine.
Monitor the appearance of the N-H stretching bands of the newly formed amine group.
Follow the formation of the triazole ring by observing the emergence of its characteristic N=N stretching vibration.
This real-time monitoring allows for precise control over reaction conditions and endpoints, leading to improved yield and purity.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For 1-Ethyl-1H-benzo[d]triazol-5-amine, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key and highly characteristic fragmentation pathway for benzotriazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in a prominent peak at M-28. Further fragmentation of the ethyl group, such as the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃), would also be anticipated.
Hypothetical Mass Spectrometry Fragmentation of 1-Ethyl-1H-benzo[d]triazol-5-amine
| m/z Value | Proposed Fragment |
|---|---|
| 176 | [M]⁺ |
| 148 | [M - N₂]⁺ |
| 161 | [M - CH₃]⁺ |
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition, providing further confirmation of the compound's identity.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-Ethyl-1H-benzo[d] mdpi.comresearchgate.nettriazol-5-amine, HRMS serves to unequivocally confirm its molecular formula, C₈H₁₀N₄.
In a typical procedure, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to form the protonated molecule, [M+H]⁺. The instrument then measures the m/z of this ion to four or more decimal places. This experimentally determined mass is compared against the theoretically calculated mass for the proposed formula. A small deviation, usually measured in parts per million (ppm), provides strong evidence for the correct elemental composition. This level of precision is essential for distinguishing between compounds with the same nominal mass but different atomic constituents. The use of HRMS to confirm the formulas of novel benzotriazole derivatives is a standard and vital step in their characterization mdpi.comresearchgate.net.
| Parameter | Information |
|---|---|
| Molecular Formula | C₈H₁₀N₄ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Observed | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 163.1035 |
| Measured Mass of [M+H]⁺ | Data not publicly available |
| Deviation (ppm) | Typically < 5 ppm for confirmation |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Following the determination of the elemental composition, Tandem Mass Spectrometry (MS/MS) is employed to probe the compound's structural framework. In an MS/MS experiment, the parent ion (in this case, the [M+H]⁺ ion of 1-Ethyl-1H-benzo[d] mdpi.comresearchgate.nettriazol-5-amine at m/z 163.1) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.
The fragmentation pattern offers valuable clues about the connectivity of the atoms. For 1,2,3-triazole-containing compounds, a characteristic fragmentation pathway is the neutral loss of a nitrogen molecule (N₂, 28 Da) from the triazole ring nih.gov. Other expected fragmentations for 1-Ethyl-1H-benzo[d] mdpi.comresearchgate.nettriazol-5-amine would include the loss of the ethyl group. Analysis of these specific losses helps to confirm the presence and location of the substituent groups on the benzotriazole core. Studies on similar 1,2,3-triazoles have shown that such fragmentation patterns are key to differentiating between isomers nih.gov.
| Parent Ion (m/z) | Proposed Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |
|---|---|---|---|
| 163.1 | 135.1 | N₂ (28 Da) | Loss of the N₂ moiety from the triazole ring |
| 163.1 | 134.1 | C₂H₅ (29 Da) | Loss of the N-ethyl group |
X-ray Crystallography for Solid-State Molecular Structure Determination
While spectroscopic methods reveal composition and connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, from which atomic positions can be determined with high precision. Although a specific crystal structure for 1-Ethyl-1H-benzo[d] mdpi.comresearchgate.nettriazol-5-amine has not been reported in publicly accessible literature, detailed analyses of closely related aminobenzotriazole derivatives provide a strong basis for predicting its structural characteristics mdpi.comresearchgate.net.
Elucidation of Molecular Geometry and Bond Parameters
Based on crystallographic studies of analogous compounds, the molecular geometry of 1-Ethyl-1H-benzo[d] mdpi.comresearchgate.nettriazol-5-amine is expected to feature a largely planar benzotriazole ring system mdpi.com. The ethyl group attached to the N1 position of the triazole ring will adopt a specific conformation relative to this plane.
Key bond parameters, such as the lengths of the bonds within the fused ring system and the bond connecting the amino group to the benzene ring (C5-N), are of significant interest. In related structures, the C5-N bond of the amino group often exhibits a shorter length than a typical single C-N bond, suggesting a degree of π-electron delocalization between the lone pair of the amino nitrogen and the aromatic system mdpi.com. This conjugation influences the chemical properties of the amino group. The bond angles within the fused rings define the planarity and strain of the core structure.
| Structural Parameter | Expected Feature/Value | Basis of Analysis |
|---|---|---|
| Benzotriazole Core | Largely planar | Analysis of analogous crystal structures mdpi.com |
| C5-N(amine) Bond Length | Shorter than a standard C-N single bond | Indicates conjugation of the amino lone pair with the π-system mdpi.com |
| N(amine) Atom Geometry | Expected to be close to trigonal planar | Reflects involvement of the nitrogen lone pair in π-conjugation mdpi.com |
Analysis of Intermolecular Interactions and Crystal Packing
The way individual molecules of 1-Ethyl-1H-benzo[d] mdpi.comresearchgate.nettriazol-5-amine arrange themselves in a crystal lattice is dictated by intermolecular forces. These interactions are crucial as they influence physical properties like melting point, solubility, and polymorphism.
The primary and most significant intermolecular interaction expected in the crystal structure is hydrogen bonding. The amino group (-NH₂) at the C5 position is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atoms of the triazole ring on adjacent molecules mdpi.comresearchgate.net. These interactions often guide the formation of primary structural motifs, such as chains or layers. Additionally, weaker C-H···N interactions involving the ethyl group or the aromatic ring and potential π-π stacking between the planar benzotriazole rings can further stabilize the crystal packing mdpi.com.
| Interaction Type | Donor/Acceptor Groups | Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | Donor: Amino (-NH₂) Acceptor: Triazole Nitrogen atoms | Primary force directing the formation of molecular chains or sheets mdpi.com |
| π-π Stacking | Interaction between parallel benzotriazole rings | Contributes to stabilizing the layered structure of the crystal |
| C-H···N Interactions | Donor: C-H bonds (ethyl/aromatic) Acceptor: Triazole Nitrogen atoms | Secondary interactions that provide additional lattice stability mdpi.com |
Applications of 1 Ethyl 1h Benzo D 1 2 3 Triazol 5 Amine As a Building Block in Complex Organic Synthesis
Role as a Precursor in the Synthesis of Diverse Polyheterocyclic Architectures
1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine serves as a key starting material for the synthesis of a variety of fused heterocyclic systems. The presence of the amino group and the adjacent aromatic ring allows for a range of cyclization reactions, leading to the formation of complex polyheterocyclic frameworks. These structures are of significant interest due to their potential applications in medicinal chemistry and materials science.
One important class of polyheterocyclic compounds that can be synthesized from amino-triazole precursors are triazolo[4,5-d]pyrimidines . While specific examples starting from 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine are not extensively documented, the general synthetic strategy involves the condensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 3-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds in a Biginelli-like reaction has been shown to produce triazolo[1,5-a]pyrimidines. nih.gov This suggests a potential pathway for the synthesis of benzo-fused analogues from 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine. A proposed reaction scheme is depicted below:
Scheme 1: Proposed synthesis of a benzo[d]triazolo[4,5-d]pyrimidine derivative from 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine.
The following table summarizes the types of polyheterocyclic architectures that are potentially accessible from aminotriazole precursors, highlighting the versatility of this class of compounds as synthetic building blocks.
| Precursor | Reagent/Reaction Type | Resulting Heterocycle | Reference |
| 3-Alkylthio-5-amino-1,2,4-triazoles | Aldehydes, β-dicarbonyl compounds (Biginelli-like) | 1,2,4-Triazolo[1,5-a]pyrimidines | nih.gov |
| 5-Amino-1-phenyl-1H-1,2,4-triazoles | Aromatic aldehydes, ethyl acetoacetate (B1235776) | organic-chemistry.orgnih.govnih.govTriazolo[4,3-a]pyrimidines | nih.gov |
| N-(pyridin-2-yl)formamidoximes | Trifluoroacetic anhydride (B1165640) (cyclization) | organic-chemistry.orgnih.govnih.govTriazolo[1,5-a]pyridines | organic-chemistry.org |
Utility in Catalyst and Ligand Design for Organic Transformations
While specific applications of 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine in catalyst and ligand design are an emerging area of research, the broader class of triazole derivatives has shown significant promise. For example, copper(I) complexes with tris(triazolylmethyl)amine ligands are effective catalysts for the azide-alkyne cycloaddition (click chemistry). researchgate.net This highlights the potential of triazole-based ligands in facilitating important organic transformations.
Furthermore, palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from benzimidazoles, which are structurally related to benzotriazoles, have been successfully employed as catalysts in cross-coupling reactions. nih.govresearchgate.net The development of similar palladium complexes with ligands derived from 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine could lead to novel and efficient catalytic systems for C-C and C-N bond formation. The potential coordination modes of this compound to a metal center are illustrated below.
Figure 1: Potential coordination modes of 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine to a metal center (M).
The following table presents examples of triazole and related heterocyclic derivatives used in catalysis, suggesting potential applications for 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine.
| Ligand/Catalyst Type | Metal | Application | Reference |
| 1,4-Diphenyl-1,2,3-triazol-5-ylidene | Copper(I) | Azide-alkyne cycloaddition | organic-chemistry.org |
| 1,3-Dibenzylbenzimidazolium | Palladium(II) | Cross-coupling reactions | nih.govresearchgate.net |
| Tris(benzyltriazolylmethyl)amine | Copper(I) | Azide-alkyne cycloaddition | nih.gov |
Integration into Materials Science Research, such as Optoelectronic Systems
Benzotriazole (B28993) derivatives are of growing interest in materials science, particularly in the field of optoelectronics. Their rigid, planar structure and tunable electronic properties make them suitable components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
While research specifically on 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine in this area is limited, studies on analogous benzotriazole-containing polymers have demonstrated their potential. For instance, donor-acceptor type polymers incorporating benzotriazole units have been shown to exhibit interesting photophysical properties. rsc.org The introduction of an amino group, as in 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine, can further modulate the electronic characteristics of such materials, potentially leading to enhanced performance.
The photophysical properties of materials are crucial for their application in optoelectronic devices. The following table provides examples of the photophysical properties of related thiazolo[5,4-d]thiazole (B1587360) derivatives, which share structural similarities with benzotriazoles and are also investigated for their use in solid-state photonic devices.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| TTz derivative 1 | 450 | 550 | 0.65 | rsc.org |
| TTz derivative 2 | 470 | 580 | 0.58 | rsc.org |
| TTz derivative 3 | 460 | 565 | 0.72 | rsc.org |
Note: The data in this table is for illustrative purposes and represents related compounds, not 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine itself.
Development of Novel Synthetic Methodologies Using 1-Ethyl-1H-benzo[d]organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine as a Model Substrate
The development of new synthetic methodologies is a cornerstone of organic chemistry. The unique reactivity of 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine, with its nucleophilic amino group and versatile aromatic core, makes it a suitable candidate for use as a model substrate in the development of novel organic reactions.
For example, new methods for C-N bond formation, such as amination reactions, could be developed and optimized using this compound as a test substrate. The presence of multiple nitrogen atoms also allows for the exploration of selective functionalization reactions.
While specific studies detailing the use of 1-Ethyl-1H-benzo[d] organic-chemistry.orgnih.govchemrxiv.orgtriazol-5-amine as a model substrate are not yet prevalent in the literature, the general principle of using well-defined, functionalized molecules to test the scope and limitations of new reactions is a common practice in synthetic methodology research. The outcomes of such studies can provide valuable insights into the reactivity and potential applications of both the substrate and the newly developed method.
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine?
The synthesis typically involves multi-step protocols starting from nitro-substituted benzene derivatives. For example, 1H-benzo[d][1,2,3]triazol-5-amine can be synthesized via a two-step procedure from 4-nitrobenzene-1,2-diamine, followed by ethylation to introduce the ethyl group at the N1 position. Key steps include cyclization under controlled pH and temperature, with subsequent alkylation using ethyl halides or ethylating agents. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethyl substitution and aromatic proton environments. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like N-H stretching in the triazole and amine moieties. High-resolution MS (HR-MS) further ensures precise molecular formula determination .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities arising from tautomerism in triazole derivatives during crystallographic analysis?
Tautomerism in triazole systems (e.g., 1,2,4-triazoles) can lead to ambiguous electron density maps. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for distinguishing tautomeric forms by analyzing hydrogen-bonding networks and π-electron delocalization. For instance, planar geometry in one tautomer vs. pyramidal amine configurations in another can be resolved via anisotropic displacement parameters and Hirshfeld surface analysis. Complementary computational studies (DFT) predict thermodynamic stability of tautomers .
Q. What strategies optimize the synthesis of this compound derivatives for antimicrobial applications?
Multi-component reactions (MCRs) under catalyst-free conditions enable efficient derivatization. For example, reacting the parent compound with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol yields fused triazolobenzonaphthyridines. Biological screening against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution assays identifies lead compounds. Structure-activity relationships (SARs) guide ethyl group retention to balance lipophilicity and target binding .
Q. How do researchers address contradictions in biological activity data for triazole-based compounds?
Discrepancies often arise from assay variability (e.g., nutrient media pH affecting protonation states) or impurities in synthesized batches. Rigorous purity validation via HPLC (>95%) and dose-response curve replication are mandatory. For example, antimicrobial activity discrepancies may require re-evaluating minimum inhibitory concentrations (MICs) under standardized CLSI protocols. Meta-analysis of crystallographic data (e.g., CSD surveys) correlates bioactivity with substituent electronic effects .
Q. What methodological approaches validate the stability of this compound under physiological conditions?
Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Time-dependent degradation is monitored via LC-MS to detect hydrolysis or oxidation byproducts. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life, while differential scanning calorimetry (DSC) identifies phase transitions affecting formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
